molecular formula C10H8BrNO2S B1371587 1-(benzenesulfonyl)-3-bromo-1H-pyrrole CAS No. 1192217-75-6

1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Cat. No. B1371587
M. Wt: 286.15 g/mol
InChI Key: TZJNJSNVXSVBMF-UHFFFAOYSA-N
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Description

“1-(benzenesulfonyl)-3-bromo-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a benzenesulfonyl group and a bromine atom .


Molecular Structure Analysis

The molecular structure of “1-(benzenesulfonyl)-3-bromo-1H-pyrrole” would consist of a pyrrole ring substituted with a benzenesulfonyl group at one position and a bromine atom at another position .


Chemical Reactions Analysis

Benzenesulfonyl compounds exhibit the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The specific reactions that “1-(benzenesulfonyl)-3-bromo-1H-pyrrole” would undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(benzenesulfonyl)-3-bromo-1H-pyrrole” would depend on its specific structure. Benzenesulfonyl chloride, a related compound, is a colorless viscous oil that dissolves in organic solvents .

Scientific Research Applications

  • Halogenation in Organic Synthesis

    • Bovonsombat and Mcnelis (1993) utilized compounds like 1-bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes, demonstrating the use of similar bromo compounds in organic synthesis (Bovonsombat & Mcnelis, 1993).
  • Synthesis of Substituted Pyridones

    • Padwa, Sheehan, and Straub (1999) described the synthesis of highly substituted 2(1H)-pyridones using similar compounds, highlighting its relevance in creating complex organic structures (Padwa, Sheehan & Straub, 1999).
  • Friedel-Crafts Acylation Studies

    • Nicolaou and Demopoulos (1998) explored the Friedel-Crafts acylation of 1-benzenesulfonyl-1H-pyrrole, which is closely related to the compound , showing its utility in complex organic reactions (Nicolaou & Demopoulos, 1998).
  • Regioselective Functionalization

    • Fukuda et al. (2010) demonstrated the electrophile-controlled regioselective functionalization via dynamic equilibrium between C-2 and C-5 lithio species of N-benzenesulfonyl-3-bromopyrrole, indicating its versatility in targeted chemical modification (Fukuda et al., 2010).
  • Suzuki Coupling Reactions

    • Knight, Huffman, and Isherwood (2003) highlighted the use of a derivative of 2-bromopyrrole in Suzuki coupling reactions, an important method in modern organic chemistry (Knight, Huffman & Isherwood, 2003).
  • Reactions in Ionic Liquids

    • Le et al. (2004) and Le et al. (2009) reported on the use of similar pyrrole compounds in reactions in ionic liquids, demonstrating their potential in green chemistry applications (Le et al., 2004), (Le et al., 2009).
  • Synthesis of Sulfonylurea Derivatives

    • Faid Allah, Mokhtar, and Soliman (1981) explored the reaction of similar pyrazole compounds with isocyanate and thioisocyanate derivatives to yield sulfonylurea derivatives, showing its utility in the synthesis of complex organic molecules (Faid Allah, Mokhtar & Soliman, 1981).
  • Synthesis of Luminescent Polymers

    • Zhang and Tieke (2008) described the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione, a structure related to 1-(benzenesulfonyl)-3-bromo-1H-pyrrole, indicating its potential in materials science (Zhang & Tieke, 2008).

Future Directions

The future directions for research on “1-(benzenesulfonyl)-3-bromo-1H-pyrrole” would depend on its potential applications. Sulfonamides and lipids are widely found in natural products, bioactive substances, and pharmaceuticals .

properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJNJSNVXSVBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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